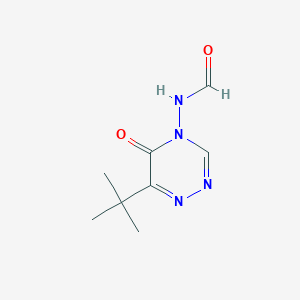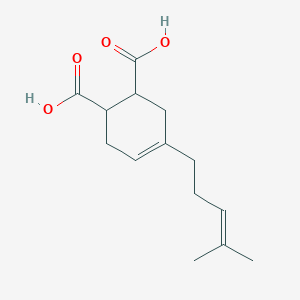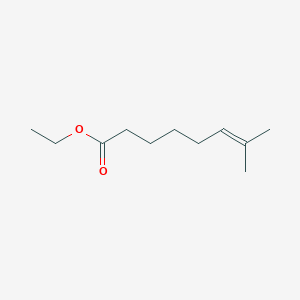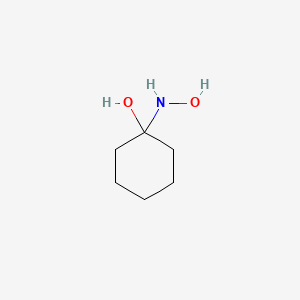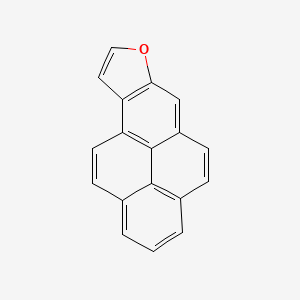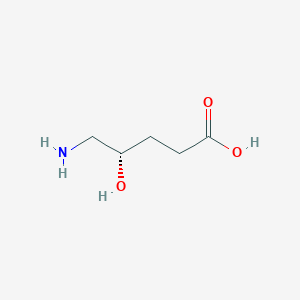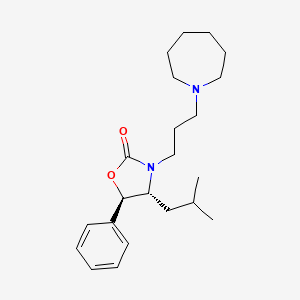
1-(Ethenylsulfanyl)prop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethenylsulfanyl)prop-1-ene is an organic compound characterized by the presence of both a vinyl group and a sulfanyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethenylsulfanyl)prop-1-ene can be synthesized through several methods. One common approach involves the reaction of propene with a thiol compound under specific conditions to introduce the sulfanyl group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethenylsulfanyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The vinyl group can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic addition reactions typically require reagents like bromine or hydrogen bromide in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced sulfur compounds.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-(Ethenylsulfanyl)prop-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals.
Mechanism of Action
The mechanism by which 1-(Ethenylsulfanyl)prop-1-ene exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the sulfanyl group can undergo oxidation or reduction, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Prop-1-ene: A simple alkene with a similar backbone but lacking the sulfanyl group.
1-(Methylsulfanyl)prop-1-ene: A compound with a methylsulfanyl group instead of an ethenylsulfanyl group.
1-(Ethenylsulfanyl)but-1-ene: A compound with an extended carbon chain.
Uniqueness: 1-(Ethenylsulfanyl)prop-1-ene is unique due to the presence of both a vinyl and a sulfanyl group, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
105278-48-6 |
|---|---|
Molecular Formula |
C5H8S |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1-ethenylsulfanylprop-1-ene |
InChI |
InChI=1S/C5H8S/c1-3-5-6-4-2/h3-5H,2H2,1H3 |
InChI Key |
XEUVKCJHIIMXRA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CSC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Aziridine, 2-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14334690.png)

![2-Cyano-N-[(furan-2-yl)methyl]-3,3-bis(methylsulfanyl)prop-2-enamide](/img/structure/B14334699.png)
